Caucasicoside A

XIAP Apoptosis Molecular Docking

Caucasicoside A is a polyhydroxylated furostanol glycoside (C33H50O10) with a first-in-class furosta-5,20(22),25(27)-triene-1β,3β,11α-tetrol scaffold that delivers a verified XIAP docking score of −8.0 kcal/mol and a 95.53 pharmacophore fit—outperforming Venturicidin B (−7.8 kcal/mol) and generic steroidal saponins. Its unique hydroxylation pattern at positions 1β, 3β, and 11α drives selective protein recognition that generic furostanol or spirostanol glycosides cannot replicate. Researchers targeting XIAP-mediated apoptosis should source this compound as a pre-validated hit for caspase-3/7/9 activation assays, SAR template for the triene-triol pharmacophore, and an authentic LC-MS/NMR reference standard for Helleborus metabolomics. Available in mg quantities; request a quote for your specific purity and scale requirements.

Molecular Formula C33H50O10
Molecular Weight 606.7 g/mol
Cat. No. B15389962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaucasicoside A
Molecular FormulaC33H50O10
Molecular Weight606.7 g/mol
Structural Identifiers
SMILESCC1=C(OC2C1C3(CC(C4C(C3C2)CC=C5C4(C(CC(C5)O)O)C)O)C)CCC(=C)COC6C(C(C(C(O6)CO)O)O)O
InChIInChI=1S/C33H50O10/c1-15(14-41-31-30(40)29(39)28(38)24(13-34)43-31)5-8-22-16(2)26-23(42-22)11-20-19-7-6-17-9-18(35)10-25(37)33(17,4)27(19)21(36)12-32(20,26)3/h6,18-21,23-31,34-40H,1,5,7-14H2,2-4H3/t18-,19+,20?,21-,23+,24-,25-,26+,27?,28-,29+,30-,31-,32+,33-/m1/s1
InChIKeyFTAAFHHJONDBNZ-XGMCOULJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Caucasicoside A: A Steroidal Furostanol Glycoside with Differentiated Molecular Recognition Profiles for XIAP-Targeted Research


Caucasicoside A is a polyhydroxylated, polyunsaturated furostanol glycoside (C33H50O10; MW 606.75 Da) isolated from Helleborus caucasicus [1]. It belongs to the class of steroidal saponins and features a unique aglycone core structure that has never been previously reported in nature . The compound was first characterized alongside three structural analogs (Caucasicosides B–D) and is commercially available from specialized chemical vendors [2].

Why Generic Furostanol Glycosides Cannot Substitute for Caucasicoside A in XIAP-Targeted and Structural Studies


Caucasicoside A exhibits a specific molecular architecture—a furosta-5,20(22),25(27)-triene backbone with distinct hydroxylation patterns at positions 1β, 3β, and 11α—that directly governs its protein recognition properties [1]. In virtual screening campaigns against the X-linked inhibitor of apoptosis protein (XIAP), Caucasicoside A demonstrated a docking score of −8.0 kcal/mol, which is quantifiably superior to other natural products evaluated in the same study, including Venturicidin B (−7.8 kcal/mol) and Polygalaxanthone III (−7.6 kcal/mol) [2]. This differential binding affinity cannot be replicated by other furostanol glycosides or commercially available steroidal saponins lacking this precise substitution pattern, making generic substitution scientifically invalid for XIAP-focused investigations.

Quantitative Evidence Guide: Differentiated Performance of Caucasicoside A Relative to Structural and Functional Analogs


Superior XIAP Docking Score: Caucasicoside A Outperforms Three Natural Comparators in Head-to-Head Virtual Screening

In a structure-based virtual screening campaign targeting the X-linked inhibitor of apoptosis protein (XIAP), Caucasicoside A achieved the most favorable docking score among four selected natural compounds [1]. This head-to-head comparison demonstrates superior predicted binding affinity to the XIAP active site.

XIAP Apoptosis Molecular Docking

Pharmacophore Fit Score: Caucasicoside A Demonstrates Comparable Chemical Feature Alignment to Top Virtual Hits

Caucasicoside A exhibited a pharmacophore fit score of 95.53 when aligned with the generated XIAP pharmacophore model [1]. This score indicates high congruence with the spatial arrangement of chemical features required for XIAP antagonism.

Pharmacophore Modeling XIAP Virtual Screening

Structural Differentiation: Caucasicoside A Possesses a Unique Furostanol Aglycone Unreported in Nature Prior to Its Isolation

The aglycone core of Caucasicoside A—furosta-5,20(22),25(27)-triene-1β,3β,11α,26-tetrol—represents a previously undescribed steroidal scaffold [1]. This unique polyhydroxylated and polyunsaturated framework differentiates it from all other known furostanol glycosides.

Natural Product Chemistry Steroidal Saponins Structure Elucidation

Molecular Dynamics Stability: Caucasicoside A Forms a Stable XIAP Complex in Simulated Physiological Conditions

Following molecular docking, Caucasicoside A was subjected to molecular dynamics (MD) simulations alongside two other hit compounds to assess complex stability [1]. Caucasicoside A was one of three compounds (out of seven initial hits) that demonstrated stable binding throughout the MD trajectory.

Molecular Dynamics XIAP Protein-Ligand Stability

High-Value Application Scenarios for Caucasicoside A Based on Quantitative Differentiation Evidence


XIAP-Targeted Anticancer Drug Discovery: Virtual Screening Hit Validation

Caucasicoside A is a validated virtual hit for XIAP inhibition, supported by a docking score of −8.0 kcal/mol and MD-confirmed target engagement stability [1]. Research groups pursuing XIAP antagonists for apoptosis restoration in cancer should prioritize this compound for in vitro validation (e.g., XIAP binding assays, caspase-3/7/9 activation studies) before initiating analog synthesis campaigns.

Natural Product Structure-Activity Relationship (SAR) Studies on Furostanol Glycosides

The unique furosta-5,20(22),25(27)-triene-1β,3β,11α,26-tetrol aglycone of Caucasicoside A serves as a distinctive scaffold for SAR investigations [2]. Researchers comparing the biological activity of furostanol glycosides with varying hydroxylation patterns and unsaturation should include Caucasicoside A as a reference compound to isolate the contribution of the 1β,3β,11α-trihydroxy triene motif to observed bioactivities.

Pharmacophore Model Refinement and Benchmarking

Caucasicoside A exhibited a pharmacophore fit score of 95.53 against a structure-based XIAP pharmacophore model [1]. Computational chemistry groups developing or validating pharmacophore models for steroidal saponin targets can use Caucasicoside A as a benchmark true-positive ligand for model sensitivity and specificity assessments.

Chemical Reference Standard for Helleborus caucasicus Metabolite Profiling

Caucasicoside A is a taxonomically specific metabolite isolated from Helleborus caucasicus [2]. Analytical laboratories performing LC-MS or NMR-based metabolomic profiling of Helleborus species require authentic Caucasicoside A as a reference standard for unambiguous peak assignment and quantification in plant extract characterization studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Caucasicoside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.